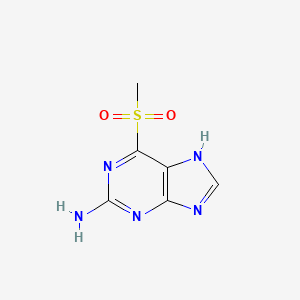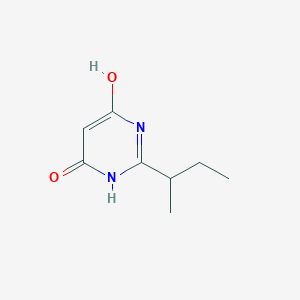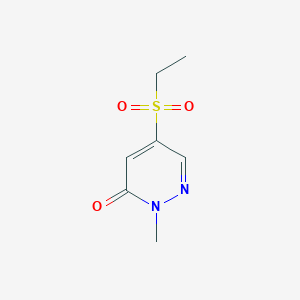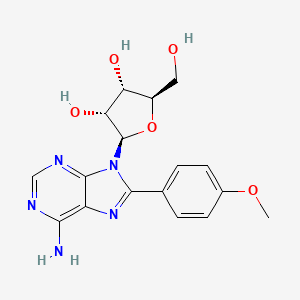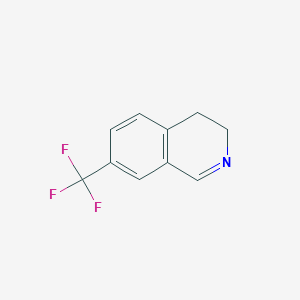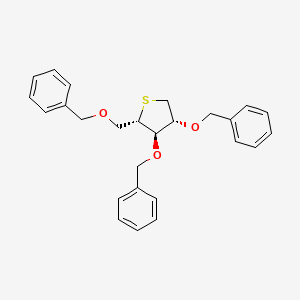
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene is a complex organic compound characterized by its tetrahydrothiophene core and multiple benzyloxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the tetrahydrothiophene ring and the introduction of benzyloxy groups. Common synthetic routes may involve:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Benzyloxy Groups: Benzyloxy groups are introduced via nucleophilic substitution reactions using benzyl alcohol derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace benzyloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and benzyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-{2-[(2R,3R,4S,5R,6S)-3,4,5-tris(benzyloxy)methyl]-tetrahydrothiophene}
- (2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrofuran
Uniqueness
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene is unique due to its specific stereochemistry and the presence of multiple benzyloxy groups, which confer distinct chemical and biological properties. Its tetrahydrothiophene core differentiates it from similar compounds with different ring structures, such as tetrahydrofuran derivatives.
Propiedades
Fórmula molecular |
C26H28O3S |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
(2S,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane |
InChI |
InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m0/s1 |
Clave InChI |
IISDOLHHPNAZII-KKUQBAQOSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H](S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


